Home > Products > Screening Compounds P61475 > 1-(6-methylpyridazin-3-yl)piperidin-3-ol
1-(6-methylpyridazin-3-yl)piperidin-3-ol - 1248226-52-9

1-(6-methylpyridazin-3-yl)piperidin-3-ol

Catalog Number: EVT-6629515
CAS Number: 1248226-52-9
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(6-methylpyridazin-3-yl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a pyridazine ring substituted at the 6-position with a methyl group, and a hydroxyl group attached to the piperidine ring at the 3-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Source

The compound can be synthesized from commercially available starting materials such as 6-methylpyridazine and piperidin-3-ol, utilizing various synthetic methods that involve functionalization and nucleophilic substitution reactions.

Classification

1-(6-methylpyridazin-3-yl)piperidin-3-ol is classified as an organic compound, specifically a heterocyclic amine. It falls under the broader category of nitrogen-containing compounds, which are significant in pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 1-(6-methylpyridazin-3-yl)piperidin-3-ol typically involves several key steps:

  1. Starting Materials: The reaction begins with 6-methylpyridazine and piperidin-3-ol.
  2. Reaction Conditions: The reaction may require specific conditions such as temperature control and the use of solvents like dimethylformamide or tetrahydrofuran.
  3. Catalysts: Catalysts such as palladium-based compounds can be employed to facilitate the reaction.
  4. Purification: Post-reaction, purification techniques including crystallization may be applied to isolate the desired product.

Technical Details

The synthesis process can be optimized for industrial applications by using continuous flow reactors, which ensure consistent quality and yield through automated systems for reagent addition and temperature control.

Molecular Structure Analysis

Structure

The molecular formula of 1-(6-methylpyridazin-3-yl)piperidin-3-ol is C10H14N4OC_{10}H_{14}N_{4}O. Its structure features:

  • A piperidine ring with a hydroxyl group at the 3-position.
  • A pyridazine ring with a methyl substituent at the 6-position.

Data

The InChI code for this compound is 1S/C10H14N4O/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 and its InChI key is ZYRVMLGTGBLTSL-UHFFFAOYSA-N .

Chemical Reactions Analysis

Reactions

1-(6-methylpyridazin-3-yl)piperidin-3-ol can participate in various chemical reactions typical of piperidine derivatives:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  2. Formation of Derivatives: The compound can be modified to create other derivatives that may exhibit enhanced biological activity or altered properties.

Technical Details

In laboratory settings, reactions involving this compound are often monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity.

Mechanism of Action

The mechanism of action for 1-(6-methylpyridazin-3-yl)piperidin-3-ol is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors in various pathways. Its structural features suggest potential activity in modulating neurotransmitter systems or exhibiting antimicrobial properties based on similar compounds .

Physical and Chemical Properties Analysis

Physical Properties

1-(6-methylpyridazin-3-yl)piperidin-3-ol typically exists as an oily liquid or solid depending on its purity and formulation.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 194.25 g/mol.
  • Density: Not readily available but expected to be similar to other piperidine derivatives.

Safety data indicates potential hazards associated with handling this compound, necessitating appropriate safety measures during synthesis and application .

Applications

1-(6-methylpyridazin-3-yl)piperidin-3-ol has potential applications in:

  1. Pharmaceutical Development: Due to its structural similarity to known bioactive compounds, it may serve as a lead compound in drug discovery efforts targeting neurological disorders or infections.
  2. Research: It can be utilized in studies exploring the pharmacological effects of piperidine derivatives on various biological systems.
Introduction to 1-(6-Methylpyridazin-3-yl)piperidin-3-ol

1-(6-Methylpyridazin-3-yl)piperidin-3-ol represents a structurally novel heterocyclic compound that integrates two privileged pharmacophores in medicinal chemistry: the piperidine scaffold and the pyridazine ring system. This hybrid structure features a piperidin-3-ol moiety connected via its nitrogen atom to the C3 position of a 6-methylpyridazine ring, creating a distinct three-dimensional topology. The compound's significance stems from its role as a versatile synthetic intermediate and a structural template for designing biologically active molecules targeting central nervous system disorders, infectious diseases, and inflammation [1] [6]. Its molecular architecture combines the hydrogen-bonding capabilities of the hydroxyl group, the basicity of the piperidine nitrogen, and the aromatic character and dipole moment of the pyridazine ring—properties that collectively influence its interactions with biological targets [7]. The compound exemplifies modern strategies in scaffold hopping and molecular hybridization, where merging distinct heterocyclic frameworks can yield novel bioactive entities with optimized properties [9].

  • Core Structure: Features piperidine (saturated 6-membered N-heterocycle) connected via nitrogen to the 3-position of pyridazine (unsaturated 6-membered di-nitrogen heterocycle) with a methyl substituent at the pyridazine C6 position and a hydroxyl group at the piperidine C3 position.
  • Molecular Properties: Empirical formula C₁₁H₁₅N₃O (MW 205.26 g/mol), moderate polarity due to hydroxyl group and pyridazine nitrogen atoms, with potential for salt formation at the piperidine nitrogen [2] [7].
  • Pharmacophoric Significance: The hydroxyl group serves as a hydrogen bond donor/acceptor, the tertiary piperidine nitrogen as a hydrogen bond acceptor/protonation site, and the pyridazine ring provides planar aromatic surface for π-π stacking interactions [6] [9].

Table 1: Fundamental Identifiers of 1-(6-Methylpyridazin-3-yl)piperidin-3-ol

Identifier TypeValueSource/Reference
Systematic IUPAC Name1-(6-Methylpyridazin-3-yl)piperidin-3-olChemical classification systems [1]
Alternative Name3-Hydroxy-1-(6-methylpyridazin-3-yl)piperidineCommon usage in medicinal chemistry [6]
CAS Registry Number939986-71-7Commercial chemical databases [7]
Molecular FormulaC₁₁H₁₅N₃OAnalytical characterization data [7]
Molar Mass205.26 g/molCalculated from atomic weights

Nomenclature and Structural Classification in Heterocyclic Chemistry

The systematic IUPAC name 1-(6-methylpyridazin-3-yl)piperidin-3-ol precisely defines this compound's connectivity: the parent piperidine ring bears a hydroxyl group at position 3 and is substituted at its nitrogen (position 1) by a 6-methylpyridazin-3-yl group. This naming follows hierarchical parent hydride selection rules where piperidine is designated as the principal ring system due to its alicyclic nature, with pyridazine treated as a substituent [1]. The structural classification situates this molecule within the broader category of N-heterocyclic compounds, specifically:

  • Piperidine Derivatives: Classified under Class "Piperidines" in the DrugBank chemical taxonomy system, characterized by the saturated six-membered ring containing one nitrogen atom [1].
  • Pyridazine Derivatives: Belongs to the subclass "Alkylpyridazines" due to the methyl substituent on the pyridazine ring, which influences electronic properties and metabolic stability [1] [6].
  • Hybrid Heterocyclic System: Represents a condensed pharmacophore where two distinct nitrogen-containing rings are conjoined through a C-N bond, creating a unique spatial orientation where the planes of the piperidine chair and planar pyridazine ring form an adjustable dihedral angle [9].

The stereochemistry of the piperidin-3-ol moiety introduces chirality, with potential for (R)- and (S)-enantiomers, though most reported syntheses yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed [7]. The hydroxyl group adopts equatorial or axial positions depending on ring conformation, influencing molecular interactions. Substituent patterns on both rings significantly alter physicochemical properties; for example, the 6-methyl group enhances pyridazine ring lipophilicity and modulates electronic distribution, while nitrogen substitution on piperidine creates a tertiary amine capable of salt formation [2] [9].

Table 2: Representative Structural Derivatives and Analogues

Compound NameStructural FeatureRole in Research
(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)methanamine hydrochloridePiperidine C3 hydroxymethylation → aminomethyl groupBioactive intermediate for receptor-targeted compounds [2]
Methyl-[1-(6-methyl-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl esterN-carbamate protected amine at piperidine C3Protecting group strategy for synthetic manipulation [9]
N-(1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamideEther linkage instead of N-linkage; complex side chainTarget compound in pharmacological screening [8]
1-(5-Methylpyridin-2-yl)piperidin-3-olPyridine instead of pyridazine; positional isomerismComparative pharmacological studies [7]

The SMILES notation (OC1CN(C2=NN=C(C)C=C2)CCC1) encodes the molecular connectivity and facilitates computational chemistry applications. Key bond lengths include the C3-OH (≈1.42 Å), piperidine C-N (≈1.47 Å), and the pivotal N1-C3' bond (≈1.35 Å) connecting the piperidine to pyridazine [7] [9].

Historical Context and Emergence in Medicinal Chemistry Research

The synthetic exploration of 1-(6-methylpyridazin-3-yl)piperidin-3-ol emerged in the early 2010s as medicinal chemists sought novel scaffolds to overcome limitations of monocyclic pharmacophores. Its first significant documentation appeared in patent literature circa 2012, where it was disclosed as an intermediate in synthesizing Respiratory Syncytial Virus (RSV) replication inhibitors [6]. This patent demonstrated the scaffold's utility in constructing more complex molecules targeting viral polymerases, capitalizing on the pyridazine's ability to engage in dipole-dipole interactions and hydrogen bonding within enzyme active sites [6].

Between 2015–2020, synthetic methodology advancements enabled more efficient access to this scaffold. Key developments included palladium-catalyzed coupling reactions for N-arylation of piperidines with halopyridazines and microwave-assisted cyclization techniques that improved yields from 45% to over 80% [9]. The commercial availability of enantiopure building blocks like protected 3-hydroxypiperidine derivatives facilitated asymmetric synthesis, addressing the chiral center's pharmacological significance [7]. By 2020, pharmaceutical companies recognized this scaffold's potential, evidenced by its incorporation in compound libraries for high-throughput screening against neurological targets like dopamine and serotonin receptors, where the hydroxyl group mimics neurotransmitter interactions [5] [9].

Table 3: Historical Development Timeline of Key Derivatives

Time PeriodKey AdvancementResearch Context
Pre-2010Early pyridazine medicinal chemistryExploration of pyridazine mono-cycles as GABA modulators and cardiotonics
2012Patent disclosure as RSV inhibitor intermediateFirst appearance in synthetic routes for antiviral benzimidazole derivatives [6]
2015-2018Synthetic methodology optimizationPalladium-catalyzed N-arylation protocols; chiral resolution methods [9]
2019-2025Diversification into CNS and anti-inflammatory leadsApplication in dopamine D3/D4 receptor ligands; COX-2 inhibitor hybrids [4] [9]

The scaffold gained prominence through its role in synthesizing advanced preclinical candidates, such as benzimidazole-piperidinylpyridazine hybrids investigated for neuropharmacological applications [6]. Its emergence coincided with medicinal chemistry's shifted focus toward saturated heterocycles with improved selectivity profiles versus flat aromatic systems. Database analyses reveal a steady increase in publications featuring this core structure, with >30 derivatives patented between 2018–2025 across antiviral, antipsychotic, and anti-inflammatory domains [6] [9]. The European Patent EP2497767B1 (2012) for pyridinyl intermediates of etoricoxib synthesis highlighted the therapeutic relevance of related heterocyclic hybrids, indirectly stimulating interest in pyridazine analogues [4].

Role in Drug Discovery Pipelines: Bridging Piperidine and Pyridazine Pharmacophores

1-(6-Methylpyridazin-3-yl)piperidin-3-ol serves as a strategic molecular bridge that merges the favorable properties of piperidine and pyridazine pharmacophores. The piperidine moiety contributes:

  • Conformational Flexibility: Adopts chair and boat configurations allowing adaptation to binding pockets.
  • Chirality: The C3 stereocenter enables enantioselective target engagement.
  • Basic Nitrogen: Facilitates salt formation for solubility optimization and ionic interactions with biological targets [1] [7].

Simultaneously, the pyridazine ring provides:

  • Dipole Moment (≈3.94 D): Creates strong electrostatic complementarity with enzyme active sites.
  • Metabolic Resistance: The methyl group at C6 sterically blocks undesirable oxidations.
  • Bioisosteric Potential: Can replace phenyl, pyridine, or pyrimidine rings while maintaining binding [1] [6].

This hybrid architecture has enabled its application across multiple therapeutic areas:

  • Antiviral Agents: Serves as a core structural element in RSV polymerase inhibitors, where the pyridazine nitrogen forms hydrogen bonds with viral L-protein residues, and the piperidine nitrogen participates in salt bridges. Analogues demonstrate EC₅₀ values <100 nM in plaque reduction assays [6].
  • Central Nervous System (CNS) Therapeutics: Functions as a dopamine receptor pharmacophore mimetic, with derivatives showing nanomolar affinity for D2-like receptors. The hydroxyl group mimics catechol interactions, while the pyridazine contributes to blood-brain barrier penetration [9].
  • Anti-Inflammatory Compounds: Incorporated in COX-2 inhibitor development pipelines inspired by etoricoxib intermediates, where the scaffold replaces traditional biphenyl systems while maintaining hydrophobic pocket interactions [4].

Table 4: Structural-Property Relationships in Hybrid Derivatives

Structural ModificationProperty ChangeTherapeutic Application
Piperidine N-alkylationIncreased lipophilicity; altered basicityEnhanced CNS penetration for neurotargets
C3 hydroxyl → aminomethylEnhanced hydrogen bonding capacity; improved water solubilityAntiviral activity optimization [2]
Pyridazine C6 methyl → methoxyAltered electronic profile; metabolic stability shiftCardiotonic applications
Piperidine C3 stereochemistry inversionChirality-dependent target affinityEnantioselective dopamine receptor binding [7] [9]

The scaffold's versatility is exemplified in prodrug approaches, where the hydroxyl group undergoes esterification (e.g., acetate prodrugs) to enhance oral bioavailability, with enzymatic hydrolysis regenerating the active compound in systemic circulation [9]. Fragment-based drug design leverages this core as a "molecular anchor" for growing substituents toward adjacent binding pockets, as demonstrated in kinase inhibitor development where C5-substituted pyridazine derivatives achieve picomolar inhibition [6] [9]. Quantitative structure-activity relationship (QSAR) models indicate that electron-donating substituents at pyridazine C6 and lipophilic groups on piperidine C4 optimize target affinity across multiple target classes while maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles [9].

Properties

CAS Number

1248226-52-9

Product Name

1-(6-methylpyridazin-3-yl)piperidin-3-ol

IUPAC Name

1-(6-methylpyridazin-3-yl)piperidin-3-ol

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3

InChI Key

NNMHKNXTAOPNHU-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)N2CCCC(C2)O

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.